N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of methoxy groups, an oxadiazole ring, and a phenoxyacetamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as dimethoxybenzene and suitable electrophiles.
Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the oxadiazole intermediate with 4-methoxyphenoxyacetic acid or its derivatives, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Substitution: Electrophiles like halogens (Cl2, Br2) or nucleophiles like amines (NH3, RNH2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The oxadiazole ring and methoxy groups can play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4-Dimethoxyphenylacetonitrile: Used in the synthesis of various organic compounds.
N-(4-(3,4-Dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide: A related compound with a pyrazole ring instead of an oxadiazole ring.
Uniqueness
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide is unique due to the presence of both an oxadiazole ring and a phenoxyacetamide moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H19N3O6 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H19N3O6/c1-24-13-5-7-14(8-6-13)27-11-17(23)20-19-18(21-28-22-19)12-4-9-15(25-2)16(10-12)26-3/h4-10H,11H2,1-3H3,(H,20,22,23) |
InChI Key |
NEWZFBNMFDHLRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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